2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide is a nitrogen-containing heterocyclic compound belonging to the indazole family. Indazoles are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. This specific compound features a tetrahydroindazole core with a carboximidamide functional group, which may enhance its pharmacological properties.
The compound has been synthesized through various methods, including organophosphorus-mediated cyclization and reductive processes involving substituted hydrazones and benzamidines . These synthetic routes often utilize catalysts such as rhodium or iridium to facilitate the formation of the indazole structure.
2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide can be classified as:
The synthesis of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide involves several key steps:
The reaction conditions may involve:
The molecular structure of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide can be described as follows:
Crystallographic studies have provided detailed structural data:
The compound can participate in various chemical reactions:
Reactions involving 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide typically require careful control of reaction conditions to optimize yields and selectivity.
The mechanism of action for compounds like 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide often involves:
Research indicates that indazole derivatives may exhibit anti-inflammatory properties and influence various cellular mechanisms .
Relevant data from studies indicate that the compound's physical properties align with typical indazole derivatives .
2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide has potential applications in:
Research continues to explore its biological activities and potential applications in various fields of medicinal chemistry and drug design .
The 2H-indazole tautomer represents a privileged scaffold in drug design due to its optimal bioisosteric properties and metabolic stability. Unlike its 1H-indazole counterpart, the 2H-configuration positions the nitrogen atom (N2) adjacent to the fused benzene ring, enhancing hydrogen-bonding capabilities with biological targets. This tautomer is thermodynamically stable, with computational studies indicating a ~3.2 kcal/mol energy preference over 1H-indazole, facilitating synthetic isolation [5]. The partially saturated 4,5,6,7-tetrahydro variant, as in 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide, reduces planarity, improving aqueous solubility and mitigating off-target interactions while retaining core bioactivity [4].
2H-Indazoles exhibit broad pharmacological versatility, evidenced by FDA-approved drugs (e.g., axitinib’s VEGFR inhibition) and clinical candidates like MK-4827 (PARP inhibition). The scaffold’s rigidity enables precise three-dimensional positioning of substituents, critical for target engagement. For example, 2-aryl-2H-indazole derivatives act as potent EP4 receptor antagonists (IC₅₀ < 10 nM), disrupting PGE₂-mediated immunosuppression in tumors [3]. The tetrahydro modification further modulates electron distribution and conformational flexibility, enhancing selectivity for kinases and inflammatory mediators [9].
Table 1: Key Properties of Indazole Tautomers
Tautomer | Energy Difference (kcal/mol) | Biological Prevalence | Key Functional Attributes |
---|---|---|---|
1H-Indazole | 0 (reference) | Moderate | Nucleophilicity at N1 |
2H-Indazole | -3.2 [5] | High | Hydrogen-bond donation at N1 |
3H-Indazole | +9.6 [5] | Low | Rare; limited applications |
Carboximidamide (–C(=NH)NH₂) is a highly versatile bioisostere for carboxylate and carboxamide groups, offering superior hydrogen-bonding capacity and resistance to enzymatic hydrolysis. Its basic amidine moiety (pKₐ ~11–12) facilitates salt formation and enhances tissue penetration, while the imino nitrogen serves as a hydrogen-bond donor, critical for anchoring to aspartate residues in enzyme active sites. For instance, indazole-3-carboximidamide derivatives demonstrate enhanced PARP1/2 inhibition (IC₅₀ = 2–4 nM) compared to carboxamide analogs, attributed to stronger interactions with catalytic glutamate residues [8].
In 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide, the amidine group synergizes with the saturated core, enabling dual targeting of inflammatory and oncological pathways. Molecular docking reveals that carboximidamide forms bidentate hydrogen bonds with COX-2’s Arg120 and Tyr355, explaining its efficacy in suppressing prostaglandin synthesis (EC₅₀ < 100 nM in macrophage assays) [9]. Additionally, this moiety improves ligand efficiency in kinase inhibitors by replacing phosphate-mimicking groups, as seen in analogs like bendazac, an anti-inflammatory indazole-3-carboxylic acid derivative [7].
Table 2: Carboximidamide vs. Related Functional Groups in Drug Design
Functional Group | Hydrogen-Bond Capacity | Acid/Base Behavior | Metabolic Stability |
---|---|---|---|
Carboximidamide | Donor/Acceptor | Basic (pKₐ ~11–12) | High |
Carboxamide | Donor/Acceptor | Neutral | Moderate |
Carboxylic Acid | Acceptor only | Acidic (pKₐ ~4–5) | Low |
Indazole derivatives transitioned from obscure natural products to clinical assets through strategic synthetic innovations. Initial interest arose from natural indazole alkaloids (e.g., nigellicine and nigellidine) isolated from Nigella sativa seeds, which exhibited modest anti-inflammatory effects but poor synthetic accessibility [5]. Early synthetic routes, such as the Cadogan cyclization (1970s), enabled access to 2H-indazoles but suffered from low yields (<30%) and harsh conditions [4].
The 1990s marked a turning point with transition-metal-catalyzed methods, particularly Pd-mediated C–H amination and Cu-assisted cyclizations, which achieved >80% yields and better regiocontrol. These advances facilitated drugs like benzydamine (anti-inflammatory) and granisetron (5-HT₃ antagonist) [4] [7]. Contemporary strategies focus on saturation and functionalization: Incorporating tetrahydro rings (e.g., 4,5,6,7-tetrahydro-2H-indazole) improves pharmacokinetics, while carboximidamide appendages enhance target affinity. Clinical candidates like niraparib (PARP inhibitor) and entrectinib (NTRK inhibitor) underscore the scaffold’s therapeutic relevance, with 2-alkyl-2H-indazole-3-carboxamides dominating oncology pipelines [2] [8].
Table 3: Evolution of Key Indazole-Based Therapeutics
Era | Representative Drug | Indazole Substitution | Therapeutic Use | Synthetic Breakthrough |
---|---|---|---|---|
1980s | Bendazac | 1-Benzyl-1H-indazole-3-oxyacetate | Cataract prevention | Copper-catalyzed cyclization |
2000s | Axitinib | 3-(pyridin-2-yl)-2H-indazole | Renal cell carcinoma | Suzuki-Miyaura coupling |
2010s–present | Niraparib | 2-(4-methylpiperazin-1-yl)-2H-indazole-7-carboxamide | Ovarian cancer | Cadogan reductive cyclization |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9